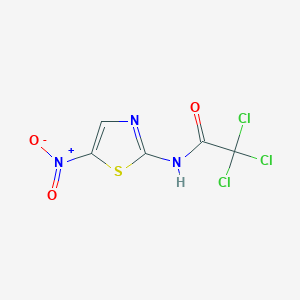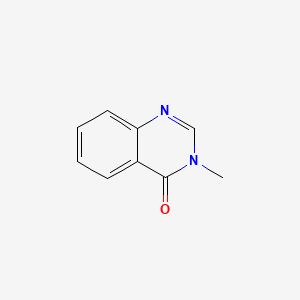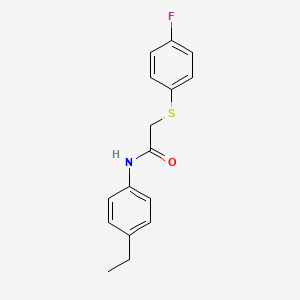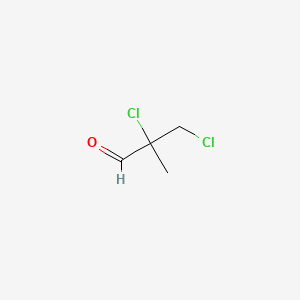
2,2,2-trichloro-N-(5-nitro-1,3-thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloro-N-(5-nitro-1,3-thiazol-2-yl)acetamide is a synthetic organic compound with the molecular formula C5H2Cl3N3O3S It is characterized by the presence of a trichloromethyl group, a nitro group, and a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-(5-nitro-1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with a halogenated acyl chloride under basic conditions.
Nitration: The thiazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Acetamide Formation: The final step involves the reaction of the nitrated thiazole with trichloroacetyl chloride in the presence of a base to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in 2,2,2-trichloro-N-(5-nitro-1,3-thiazol-2-yl)acetamide can undergo reduction to form an amino group under specific conditions.
Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products
Reduction: 2,2,2-Trichloro-N-(5-amino-1,3-thiazol-2-yl)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Hydrolysis: Trichloroacetic acid and 5-nitro-1,3-thiazol-2-amine.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2,2,2-trichloro-N-(5-nitro-1,3-thiazol-2-yl)acetamide is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential antimicrobial and antifungal properties due to the presence of the nitro and thiazole groups, which are known to exhibit biological activity.
Industry
In industry, this compound can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique structure allows for the creation of compounds with specific desired properties.
Mécanisme D'action
The mechanism of action of 2,2,2-trichloro-N-(5-nitro-1,3-thiazol-2-yl)acetamide is not fully understood, but it is believed to involve interactions with cellular components due to its reactive functional groups. The nitro group can undergo reduction to form reactive intermediates that may interact with nucleic acids and proteins, leading to antimicrobial effects. The thiazole ring can also interact with biological targets, potentially disrupting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trichloro-N-(1,3-thiazol-2-yl)acetamide: Lacks the nitro group, which may result in different biological activity.
2,2,2-Trichloro-N-(5-amino-1,3-thiazol-2-yl)acetamide:
2,2,2-Trichloro-N-(5-methyl-1,3-thiazol-2-yl)acetamide:
Uniqueness
2,2,2-Trichloro-N-(5-nitro-1,3-thiazol-2-yl)acetamide is unique due to the combination of its trichloromethyl, nitro, and thiazole groups. This combination imparts specific reactivity and potential biological activity that distinguishes it from similar compounds. The presence of the nitro group, in particular, may enhance its antimicrobial properties compared to analogs without this group.
Propriétés
Formule moléculaire |
C5H2Cl3N3O3S |
|---|---|
Poids moléculaire |
290.5 g/mol |
Nom IUPAC |
2,2,2-trichloro-N-(5-nitro-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C5H2Cl3N3O3S/c6-5(7,8)3(12)10-4-9-1-2(15-4)11(13)14/h1H,(H,9,10,12) |
Clé InChI |
MNILZFDJSGIFHD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=N1)NC(=O)C(Cl)(Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12005772.png)

![5-{[N-(4-iodophenyl)carbamoyl]methyl}naphthalenesulfinic acid](/img/structure/B12005785.png)
![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B12005787.png)




![5-(2,4-dichlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12005829.png)

![ethyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12005839.png)
